Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate
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Overview
Description
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and a phenyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate typically involves the nitration of ethyl 2-hydroxy-2-phenyl-propanoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the nitration process. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-hydroxy-3-nitro-2-phenyl-propanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic uses.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-phenyl-propanoate: Lacks the nitro group, making it less reactive in reduction reactions.
Ethyl 3-nitro-2-phenyl-propanoate: Lacks the hydroxyl group, affecting its solubility and hydrogen bonding capabilities.
Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate: Contains an amino group instead of a nitro group, altering its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-hydroxy-3-nitro-2-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-10(13)11(14,8-12(15)16)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIJCRLPLANDTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[N+](=O)[O-])(C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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